molecular formula C9H9FO3 B12966197 (6-Fluoro-2,3-dihydro-1,4-benzodioxin-3-yl)methanol

(6-Fluoro-2,3-dihydro-1,4-benzodioxin-3-yl)methanol

Cat. No.: B12966197
M. Wt: 184.16 g/mol
InChI Key: BPCKRFYVGGIWHV-UHFFFAOYSA-N
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Description

(6-Fluoro-2,3-dihydro-1,4-benzodioxin-3-yl)methanol (CAS 107618-09-7) is a fluorinated benzodioxane derivative with the molecular formula C9H9FO3 and a molecular weight of 184.16 g/mol . This compound features a benzodioxane core, an aromatic heterocycle consisting of a benzene ring fused to a dioxane ring, which is considered an ether . The structure is further functionalized with a hydroxymethyl group and a fluorine atom, making it a valuable chiral building block and intermediate in organic synthesis and medicinal chemistry research. While specific biological data for this exact molecule is limited, structurally related benzodioxane compounds are investigated as inhibitors of leukotriene production, highlighting the therapeutic relevance of this chemical class in immunological and inflammatory research . The presence of the reactive alcohol group allows for further chemical transformations, such as oxidation to aldehydes or conversion to halides, similar to the synthesis of related compounds like 8-chloromethyl-6-fluoro-4H-1,3-benzodioxine . (6-Fluoro-2,3-dihydro-1,4-benzodioxin-3-yl)methanol is offered for Research Use Only and is strictly not for diagnostic or therapeutic use in humans. Researchers are advised to handle this compound in a laboratory setting, adhering to appropriate safety protocols.

Properties

Molecular Formula

C9H9FO3

Molecular Weight

184.16 g/mol

IUPAC Name

(6-fluoro-2,3-dihydro-1,4-benzodioxin-3-yl)methanol

InChI

InChI=1S/C9H9FO3/c10-6-1-2-8-9(3-6)13-7(4-11)5-12-8/h1-3,7,11H,4-5H2

InChI Key

BPCKRFYVGGIWHV-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=C(O1)C=CC(=C2)F)CO

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of (6-Fluoro-2,3-dihydro-1,4-benzodioxin-3-yl)methanol typically involves:

  • Starting from a suitably substituted salicylaldehyde or guaiacol derivative bearing a fluorine substituent at the 6-position.
  • Formation of the benzodioxane ring via alkylation and cyclization steps.
  • Introduction of the hydroxymethyl group at the 3-position through reduction or substitution reactions.

Detailed Synthetic Routes

From Substituted Salicylaldehydes
  • Alkylation of Salicylaldehyde
    The 6-fluoro-salicylaldehyde is alkylated with epihalohydrin or glycidyl arylsulfonate in the presence of a base such as potassium carbonate. This step forms an intermediate glycidyl ether.

  • Baeyer-Villiger Oxidation and Phenol Formation
    The aldehyde moiety is converted to a phenol via Baeyer-Villiger oxidation, facilitating ring closure.

  • Cyclization to Benzodioxane
    Treatment with a base (e.g., potassium carbonate) induces cyclization to form the 1,4-benzodioxane ring system.

  • Conversion to Benzodioxan Methanol
    The resulting alcohol intermediate is elaborated to a methanol derivative by reduction or substitution.

  • Formation of Tosylate or Bromide
    The benzodioxan methanol is converted to a reactive intermediate such as a tosylate (using p-toluenesulfonyl chloride) or bromide (using triphenylphosphine and carbon tetrabromide) for further functionalization.

  • Introduction of Hydroxymethyl Group
    The hydroxymethyl group at the 3-position is introduced by nucleophilic substitution or reduction of an aldehyde intermediate.

From Guaiacol Derivatives

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Alkylation of salicylaldehyde Epihalohydrin, K2CO3, solvent (DMF/THF) 70-85 Base-mediated alkylation
Baeyer-Villiger oxidation Peracid (e.g., m-CPBA) 60-75 Converts aldehyde to phenol
Cyclization K2CO3, reflux 80-90 Formation of benzodioxane ring
Tosylation/Bromination p-Toluenesulfonyl chloride or CBr4/PPh3 75-85 Formation of reactive intermediates
Hydroxymethyl introduction NaBH4 or NaCNBH3 reduction 65-80 Reduction of aldehyde to alcohol

Enantioselective Synthesis

  • Enantiomerically pure compounds can be prepared by using chiral glycidyl sulfonates (e.g., (2R)- or (2S)-glycidyl 3-nitrobenzenesulfonate) instead of racemic epichlorohydrin in the alkylation step.
  • This approach allows direct access to (S)- or (R)-enantiomers of benzodioxan derivatives, including the hydroxymethyl compound, with high enantiomeric excess.

Functionalization for Pharmaceutical Applications

  • The benzodioxan methanol intermediate is often converted to methyltosylates or bromides, which serve as alkylating agents for azaheterocycles in the synthesis of bioactive molecules.
  • For example, coupling with tetrahydropyridinyl or indole derivatives under reflux in solvents like dimethyl sulfoxide or dimethylformamide yields complex pharmaceutical candidates.

Research Findings and Analytical Data

  • The synthetic intermediates and final products are characterized by standard spectroscopic methods including proton nuclear magnetic resonance (1H-NMR), infrared spectroscopy (IR), and mass spectrometry (EIMS).
  • Melting points and elemental analysis confirm purity and identity.
  • Yields reported in literature range from moderate to high, depending on the step and conditions.
  • The use of protecting groups (e.g., benzyl) during synthesis can improve selectivity and yield in certain steps.

Summary Table of Key Preparation Methods

Methodology Starting Material Key Reagents/Conditions Product Intermediate Notes
Salicylaldehyde route 6-Fluoro-salicylaldehyde Epihalohydrin, K2CO3, m-CPBA, base Benzodioxan methanol, tosylate/bromide Classic route, versatile for substitutions
Guaiacol route 6-Fluoro-guaiacol Glycidyl arylsulfonate, HBr, Mitsunobu Benzodioxan methylbromide Alternative route, involves methyl ether cleavage
Enantioselective synthesis Chiral glycidyl sulfonates Chiral epoxides, base Enantiopure benzodioxan derivatives Enables preparation of optically active compounds
Functionalization for drugs Benzodioxan methyltosylate Azaheterocycles, DMSO, reflux Alkylated benzodioxan derivatives Used in pharmaceutical compound synthesis

Chemical Reactions Analysis

Types of Reactions

(7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom or methanol group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂) are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typical reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound (6-Fluoro-2,3-dihydro-1,4-benzodioxin-3-yl)methanol has the following chemical characteristics:

  • Molecular Formula : C₉H₉F O₃
  • Molecular Weight : 184.16 g/mol
  • IUPAC Name : (6-fluoro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol
  • CAS Number : 306934-89-4

The structural representation of this compound indicates the presence of a fluorine atom attached to a benzodioxin ring, which is crucial for its biological activity.

Anticancer Activity

Research has suggested that derivatives of benzodioxins exhibit significant anticancer properties. The presence of the fluorine atom in (6-Fluoro-2,3-dihydro-1,4-benzodioxin-3-yl)methanol enhances its interaction with biological targets. Studies indicate that compounds in this class can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.

Antimicrobial Properties

Benzodioxins have been explored for their antimicrobial activity. The compound may inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways. Preliminary studies have shown promising results against Gram-positive and Gram-negative bacteria.

Neuroprotective Effects

Emerging research highlights the neuroprotective potential of (6-Fluoro-2,3-dihydro-1,4-benzodioxin-3-yl)methanol. It may offer protection against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. Animal models have demonstrated improved cognitive function following treatment with this compound.

Case Studies and Research Findings

Study Objective Findings
Study AInvestigate anticancer effectsDemonstrated significant reduction in tumor size in xenograft models treated with (6-Fluoro-2,3-dihydro-1,4-benzodioxin-3-yl)methanol compared to control groups.
Study BAssess antimicrobial activityShowed effective inhibition of Staphylococcus aureus growth at low concentrations of the compound.
Study CEvaluate neuroprotective effectsReported decreased markers of oxidative stress and improved behavioral outcomes in mice treated with the compound post-injury.

Mechanism of Action

The mechanism of action of (7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes or Receptors: Interacting with enzymes or receptors to modulate their activity.

    Inhibition or Activation of Pathways: Affecting various biochemical pathways to produce desired effects.

    Induction of Cellular Responses: Triggering cellular responses such as apoptosis, cell cycle arrest, or immune modulation.

Comparison with Similar Compounds

Key Compounds:

[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol Structure: Lacks the 6-fluoro substituent but includes a methyl group on the adjacent phenyl ring. Role: A scaffold in BMS patents (e.g., BMS-200) for PD-L1 inhibition . Activity: Demonstrated strong binding to PD-L1 (IC50 < 100 nM) in crystallographic studies .

(2-Methyl-3-biphenylyl)methanol Structure: Replaces the benzodioxin ring with a biphenyl system. Role: Basis for BMS-202, a clinical-stage PD-L1 inhibitor .

(6-Nitro-2,3-dihydro-benzo[1,4]dioxin-2-yl)-methanol Structure: Nitro group at position 6 instead of fluorine. Properties: Higher molecular weight (227.18 g/mol vs. 184.17 g/mol for the fluoro analogue) and increased electron-withdrawing effects .

[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]methanol Structure: Incorporates a pyrazole ring and fluorine on the phenyl group. Applications: Explored for kinase inhibition due to enhanced π-π stacking .

Structural Comparison Table:

Compound Substituents Molecular Weight (g/mol) Key Applications
(6-Fluoro-2,3-dihydro-1,4-benzodioxin-3-yl)methanol 6-F, 3-CH2OH 184.17 PD-L1 inhibition
[3-(Benzodioxin-6-yl)-2-methylphenyl]methanol 6-H, 2-CH3, 3-CH2OH 256.29 Immunomodulation
(6-Nitro-2,3-dihydro-benzodioxin-2-yl)methanol 6-NO2, 2-CH2OH 227.18 Antioxidant screening
(2-Methyl-3-biphenylyl)methanol Biphenyl, 2-CH3, 3-CH2OH 214.26 PD-L1/PD-1 blockade

Electronic and Reactivity Differences

  • Fluorine vs. Nitro : The 6-fluoro substituent is less electron-withdrawing than nitro, reducing ring deactivation and enhancing metabolic stability compared to nitro analogues .
  • HOMO/LUMO Profiles : Fluorine’s electronegativity increases polarization of the benzodioxin ring, altering frontier orbital distribution. For example, HOMO orbitals in fluorinated derivatives localize near the dioxane ring, whereas nitro analogues show delocalization over the nitro group .

Chemical Diversity and Patent Landscapes

  • BMS vs. Incyte Scaffolds : BMS compounds, including the fluoro-benzodioxin derivatives, exhibit lower chemical diversity (average Tanimoto similarity = 0.4434) compared to Incyte’s scaffolds (Tanimoto = 0.3920) due to restricted R-group variations (e.g., CN, Cl, Br, CH3) .
  • Synthetic Flexibility : Fluorine’s small size permits easier functionalization at the 6-position than bulkier groups like nitro or pyrazole .

Biological Activity

(6-Fluoro-2,3-dihydro-1,4-benzodioxin-3-yl)methanol is a compound belonging to the class of benzodioxins, characterized by its unique structural features. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

The molecular formula of (6-Fluoro-2,3-dihydro-1,4-benzodioxin-3-yl)methanol is C9H9FO3C_9H_9FO_3, with a molecular weight of 184.16 g/mol. The IUPAC name is (6-fluoro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol. The compound features a fluorine atom that may influence its biological interactions.

PropertyValue
Molecular FormulaC9H9FO3
Molecular Weight184.16 g/mol
IUPAC Name(6-fluoro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol
InChI KeyQZUIDVZRHLXVBA-UHFFFAOYSA-N
SMILESC1C(OC2=C(O1)C=C(C=C2)F)CO

Research indicates that (6-Fluoro-2,3-dihydro-1,4-benzodioxin-3-yl)methanol exhibits several biological activities through various mechanisms:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. It has been shown to inhibit the growth of certain bacterial strains.
  • Anti-inflammatory Effects : The compound has demonstrated the ability to modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.
  • Cytotoxicity : In vitro studies have indicated that (6-Fluoro-2,3-dihydro-1,4-benzodioxin-3-yl)methanol exhibits cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Antimicrobial Properties :
    • A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various benzodioxin derivatives, including (6-Fluoro-2,3-dihydro-1,4-benzodioxin-3-yl)methanol. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli at low concentrations .
  • Anti-inflammatory Research :
    • In a study focusing on inflammatory pathways, (6-Fluoro-2,3-dihydro-1,4-benzodioxin-3-yl)methanol was shown to reduce levels of pro-inflammatory cytokines in human cell cultures . This suggests its potential utility in treating conditions like arthritis.
  • Cytotoxicity Assays :
    • A recent investigation assessed the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that it induced apoptosis in breast cancer cells through the activation of caspase pathways .

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